molecular formula C12H36Cl6N6 B1337987 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride CAS No. 58105-91-2

1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride

Cat. No.: B1337987
CAS No.: 58105-91-2
M. Wt: 477.2 g/mol
InChI Key: GYXOJYBVPYIMAW-UHFFFAOYSA-N
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Description

1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride is a macrocyclic compound with a molecular formula of C12H30N6·6HCl. It is a nitrogen-rich macrocycle, often referred to as a hexacyclen, and is known for its ability to form stable complexes with metal ions. This compound is widely used in various fields, including chemistry, biology, and medicine, due to its unique chemical properties and versatility.

Mechanism of Action

Target of Action

Hexacyclen Hexahydrochloride, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride, primarily targets metal ions . It is commonly used as a chelating agent in chemistry and biochemistry due to its ability to bind these ions .

Mode of Action

The compound interacts with its targets by selectively binding metal ions in proteins or enzymes . This interaction allows researchers to study the structure and function of these proteins or enzymes .

Result of Action

The molecular and cellular effects of Hexacyclen Hexahydrochloride’s action largely depend on the specific metal ions it binds to and the biological context. For instance, by binding to metal ions in certain enzymes, it could inhibit or alter the function of these enzymes .

Action Environment

The action, efficacy, and stability of Hexacyclen Hexahydrochloride can be influenced by various environmental factors. For instance, the presence and concentration of specific metal ions in the environment could affect its chelating activity. Moreover, factors such as pH and temperature could potentially influence its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of N,N’-bis(2-hydroxyethyl)ethylenediamine with formaldehyde and a suitable amine under acidic conditions to form the macrocyclic structure. The resulting product is then treated with hydrochloric acid to obtain the hexahydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride is unique due to its high nitrogen content and ability to form stable metal complexes. Similar compounds include:

These comparisons highlight the unique properties of this compound, particularly its nitrogen-rich structure and versatility in forming stable complexes with a wide range of metal ions.

Properties

IUPAC Name

1,4,7,10,13,16-hexazacyclooctadecane;hexahydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H30N6.6ClH/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;;;;;;/h13-18H,1-12H2;6*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXOJYBVPYIMAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H36Cl6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507632
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58105-91-2
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane--hydrogen chloride (1/6)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4,7,10,13,16-Hexaazacyclooctadecane Hexahydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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